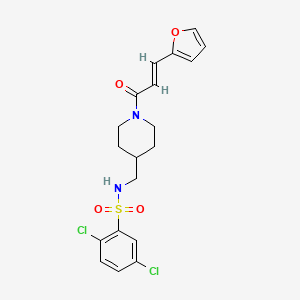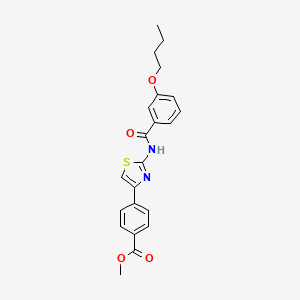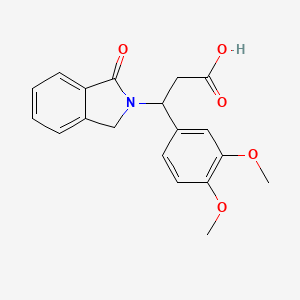
1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one is a chemical compound that is commonly known as MPDPV. It belongs to the class of synthetic cathinones, which are psychoactive substances that have stimulant effects similar to those of amphetamines. MPDPV has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.
作用机制
MPDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of physiological effects, including increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPDPV are similar to those of other synthetic cathinones, such as methamphetamine and MDMA. These effects include increased release of dopamine, norepinephrine, and serotonin, as well as increased activity in the central nervous system. MPDPV has also been shown to cause oxidative stress and damage to brain cells, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
The advantages of using MPDPV in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the mechanisms of addiction and the effects of stimulants on the brain. However, the use of MPDPV in lab experiments is limited by its potential for abuse and its neurotoxic effects, which may make it difficult to obtain regulatory approval for research use.
未来方向
There are several future directions for research on MPDPV, including the development of new drugs that target the dopamine transporter and other neurotransmitter systems, as well as the development of new methods for studying the effects of stimulants on the brain. Additionally, research is needed to better understand the long-term effects of MPDPV use on brain function and behavior, as well as its potential for addiction and abuse.
合成方法
MPDPV can be synthesized using a variety of methods, including the reaction of piperazine with 4-pentenoyl chloride and 2-methylpropylamine, or the reaction of piperazine with 4-pentenoyl chloride followed by alkylation with 2-methylpropylamine. The synthesis of MPDPV is complex and requires expertise in organic chemistry.
科学研究应用
MPDPV has potential applications in scientific research, particularly in the fields of neuropharmacology and drug discovery. It has been shown to have high affinity for the dopamine transporter, which is a key target for drugs used to treat psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. MPDPV may also have potential as a tool for studying the mechanisms of drug addiction and the effects of stimulants on the brain.
属性
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-10(14)13-6-5-12(7-9(2)3)11(15)8-13/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVOFUOAOGXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2862484.png)
![[3-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2862485.png)


![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)
![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)



![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)

![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)